molecular formula C9H18N2O3Pt B12449631 Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Cat. No.: B12449631
M. Wt: 397.33 g/mol
InChI Key: RLXPIABKJFUYFG-UHFFFAOYSA-M
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Description

Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly as an anti-cancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- involves several steps:

    Preparation of the Ligand: The ligand, 1,2-cyclobutanedimethanamine, is synthesized through a series of organic reactions starting from cyclobutane derivatives.

    Complex Formation: The ligand is then reacted with platinum(II) chloride in the presence of 2-hydroxypropanoic acid under controlled conditions to form the desired platinum complex. The reaction typically occurs in an aqueous medium at a slightly acidic pH to facilitate the coordination of the ligand to the platinum center.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Various ligands such as chloride ions, phosphines, and amines.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. It is also studied for its unique coordination chemistry and electronic properties .

Biology

In biological research, the compound is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between platinum-based drugs and cellular components .

Medicine

Medically, Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is primarily used as an anti-cancer agent. It is effective against various types of cancers, including breast, lung, and ovarian cancers. The compound induces apoptosis in cancer cells by forming DNA adducts, which interfere with DNA replication and transcription .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its unique properties make it valuable in the synthesis of high-performance materials .

Mechanism of Action

The compound exerts its anti-cancer effects by binding to DNA and forming platinum-DNA adducts. These adducts cause cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is unique due to its specific ligand structure, which provides enhanced stability and reduced side effects compared to earlier platinum-based drugs. Its ability to form stable DNA adducts with high specificity makes it a valuable addition to the arsenal of anti-cancer agents .

Properties

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.33 g/mol

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Origin of Product

United States

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